molecular formula C11H7N3O4 B8151208 (2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate

(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate

Cat. No.: B8151208
M. Wt: 245.19 g/mol
InChI Key: JNBBVKXWCBYVMN-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes a cyano group and a pyridine ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate typically involves the reaction of 5-Cyano-pyridine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions, usually in a solvent like dichloromethane, at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are used.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate involves its ability to act as an acylating agent. It can transfer its acyl group to nucleophiles, such as amines or alcohols, forming stable amide or ester bonds. This property makes it useful in bioconjugation and the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    5-Cyanopyridine-2-carboxylic acid: Lacks the ester group but shares the cyano and pyridine functionalities.

    N-Hydroxysuccinimide esters: Similar in their ability to act as acylating agents but differ in the aromatic ring structure.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate is unique due to its combination of a cyano group, pyridine ring, and NHS ester functionality. This combination allows for versatile reactivity and application in various fields of research .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O4/c12-5-7-1-2-8(13-6-7)11(17)18-14-9(15)3-4-10(14)16/h1-2,6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBBVKXWCBYVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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